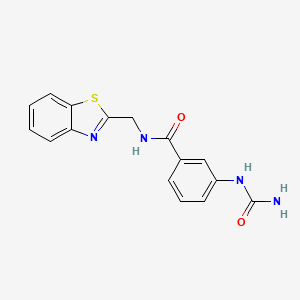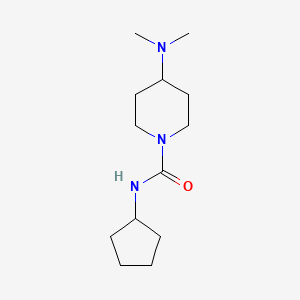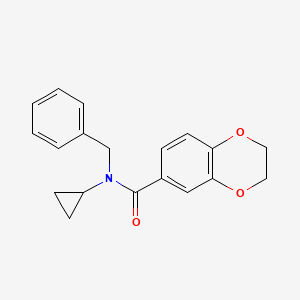
N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide, also known as BZML, is a compound that has gained significant attention in the scientific community due to its potential in various research applications.
作用机制
N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide exerts its biological effects through the inhibition of tubulin polymerization, which is essential for cell division and growth. N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide binds to the colchicine-binding site of tubulin, leading to the disruption of microtubule formation and cell cycle arrest. This mechanism of action makes N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide has been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are essential for metastasis. N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide has been shown to protect neurons from oxidative stress-induced damage by reducing reactive oxygen species levels and increasing antioxidant enzyme activity. N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide has also been shown to inhibit bacterial growth by disrupting cell wall synthesis and membrane integrity.
实验室实验的优点和局限性
N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide has several advantages for lab experiments such as its ease of synthesis, stability, and low toxicity. However, its solubility in aqueous solutions is limited, which can affect its efficacy in certain assays. N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide also requires further optimization and testing in vivo to determine its potential as a therapeutic agent.
未来方向
For N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide research include optimization of synthesis methods, evaluation of its efficacy in animal models, and development of analogs with improved solubility and potency. N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide has the potential to be a valuable tool in cancer therapy, neuroprotection, and antimicrobial activity research.
合成方法
N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide can be synthesized through a multi-step process involving the reaction of 2-aminobenzothiazole with N-(tert-butoxycarbonyl)-3-aminobenzamide followed by deprotection and coupling reactions. The final product is obtained through purification and characterization methods such as column chromatography and NMR spectroscopy.
科学研究应用
N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide has shown potential in various research applications such as cancer therapy, neuroprotection, and antimicrobial activity. Studies have shown that N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide exhibits cytotoxicity against different cancer cell lines such as breast cancer, prostate cancer, and lung cancer. N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide has also been shown to have neuroprotective effects against oxidative stress-induced neuronal damage and to possess antimicrobial activity against various bacterial strains.
属性
IUPAC Name |
N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c17-16(22)19-11-5-3-4-10(8-11)15(21)18-9-14-20-12-6-1-2-7-13(12)23-14/h1-8H,9H2,(H,18,21)(H3,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABLHBXWRGHILG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CNC(=O)C3=CC(=CC=C3)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![cyclopropyl(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone](/img/structure/B7497727.png)
![[4-(2-fluorophenyl)piperazin-1-yl]-(4,6,7-trimethoxy-1H-indol-2-yl)methanone](/img/structure/B7497733.png)
![4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile](/img/structure/B7497743.png)
![(6-Methoxypyridin-3-yl)-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7497749.png)

![N-benzyl-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7497780.png)


![N-[2-(azepan-1-yl)-2-oxoethyl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B7497805.png)
![N-[alpha-(p-Tolyl)benzyl]acetamide](/img/structure/B7497816.png)

![N-[(3-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7497828.png)